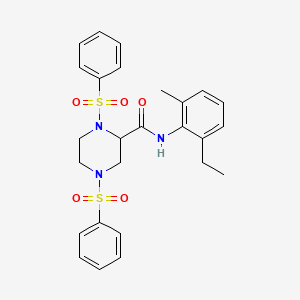![molecular formula C20H25N3O B4067992 N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4067992.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide
Overview
Description
N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide, also known as MPAA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the phenylpropanamide family of compounds, which are known for their diverse biological activities. MPAA has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Scientific Research Applications
Analgesic Properties
A significant body of research has been dedicated to exploring the analgesic properties of N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide derivatives. Studies have reported the synthesis and pharmacological evaluation of various diastereoisomers and enantiomers of related compounds, showing potent analgesic activity, sometimes surpassing that of morphine by a substantial margin. These compounds have been characterized by rapid onset and short duration of action, along with high safety margins, making them interesting subjects for the development of new analgesic agents (van Bever, Niemegeers, & Janssen, 1974), (Wang et al., 1995).
Antimicrobial Activity
Phenylpropanoids isolated from Piper sarmentosum, which share structural similarities with this compound, have shown antimicrobial activity. This suggests potential research avenues in investigating the antimicrobial properties of this compound derivatives (Masuda et al., 1991).
Pharmaceutical Synthesis and Evaluation
Research has also focused on the synthesis of novel compounds using this compound as a base for developing potential therapeutic agents. These efforts include the creation of derivatives aimed at treating diseases such as Alzheimer's, showcasing the compound's utility in generating pharmacologically active molecules with potential therapeutic applications (Hussain et al., 2016).
Metabolic Studies
Metabolic studies on similar compounds provide insights into the biotransformation processes these substances undergo in the body, highlighting N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as main metabolic pathways. Such research is crucial for understanding the pharmacokinetics and dynamics of these compounds, informing their development into safe and effective drugs (Gong et al., 2010).
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-13-15-23(16-14-22)19-10-8-18(9-11-19)21-20(24)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXEEDJYABVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-[3-bromo-4-(2-naphthylmethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067919.png)
![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4067921.png)

![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B4067934.png)
![6-amino-4-(2-bromo-4,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067936.png)
![1-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4067937.png)
![1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B4067967.png)
![N-allyl-2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4067972.png)
![9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4067977.png)
![7-(cyclopropylmethyl)-2-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4068000.png)
![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4068008.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4068010.png)

![N-(2-chlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068019.png)